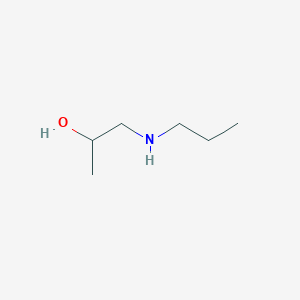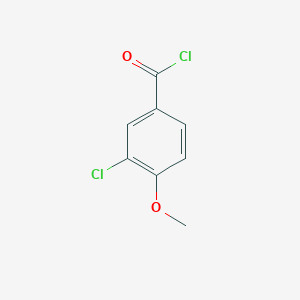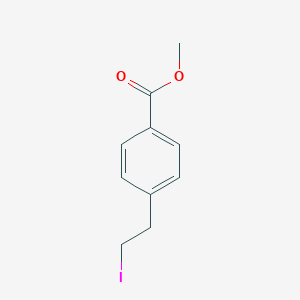
Methyl 4-(2-iodoethyl)benzoate
説明
科学的研究の応用
Biosynthesis and Emission in Plants
Methyl benzoate plays a significant role in the aroma of snapdragon flowers, attracting pollinators like bumblebees. This compound is synthesized by a specific enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), and its emission is tightly regulated, peaking during the day to coincide with pollinator activity. This research highlights the ecological role of methyl benzoate in plant-insect interactions (Dudareva et al., 2000).
Spectroelectrochemical Characterisation
Methyl Red (MR), a derivative of methyl benzoate, has been studied for its electrochromic properties when derivatised on polypyrrole films. These films show potential for pH sensor applications due to their color change in response to pH levels. This study demonstrates the utility of methyl benzoate derivatives in developing electrochemical sensors and devices (Almeida et al., 2017).
Carbonylation Reactions
Methyl benzoate is used in carbonylation reactions with iodoarenes, facilitated by palladium complexes immobilized on PAMAM dendrimers supported on silica. This method yields high-efficiency production of various benzoate derivatives, showcasing the importance of methyl benzoate in synthetic organic chemistry (Antebi et al., 2002).
Vibrational Spectroscopy
The study of methyl benzoate through vibrational spectroscopy provides insights into the molecular dynamics and structure-function relationships of this compound, with potential implications for understanding biomolecular interactions. Such research can inform the development of new materials and drugs by elucidating the fundamental physical chemistry of benzoate esters (Maiti, 2014).
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be key functional proteins in bacterial cell division .
Mode of Action
The aryl-iodide functionality of similar compounds like methyl 4-iodobenzoate may undergo coupling reactions . This could potentially lead to changes in the target proteins, affecting their function.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that methyl 4-(2-iodoethyl)benzoate could potentially have similar effects .
特性
IUPAC Name |
methyl 4-(2-iodoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBZFUASXKRIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

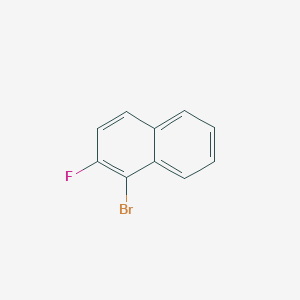
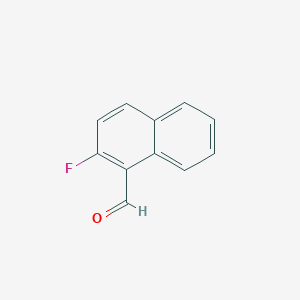
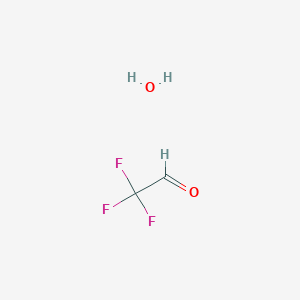

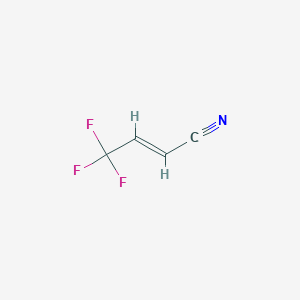


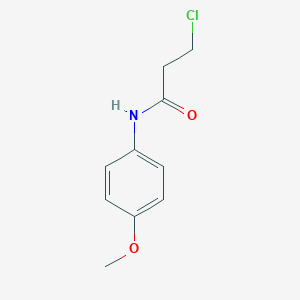

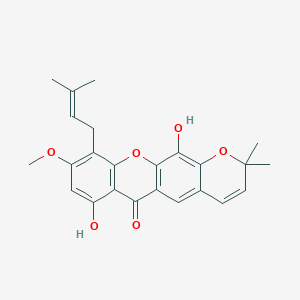

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
